molecular formula C5H6N4O B14049433 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one

Cat. No.: B14049433
M. Wt: 138.13 g/mol
InChI Key: FAOHEBSZLNIJFT-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one is a heterocyclic compound that features a fused triazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted triazolo-pyrazine compounds .

Scientific Research Applications

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine:

Uniqueness

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one

InChI

InChI=1S/C5H6N4O/c10-5-4-7-3-8-9(4)2-1-6-5/h3H,1-2H2,(H,6,10)

InChI Key

FAOHEBSZLNIJFT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=N2)C(=O)N1

Origin of Product

United States

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